An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability that makes it an ideal building block for drug design.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The strategic incorporation of a pyridine ring, another critical pharmacophore, introduces a basic nitrogen atom that can serve as a key interaction point with biological targets, such as the hinge region of protein kinases.
This guide provides a comprehensive technical framework for the synthesis, purification, and detailed chemical characterization of a specific, high-interest derivative: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine . While direct experimental data for this precise isomer is not extensively published, this document leverages established principles of heterocyclic chemistry and data from closely related analogues to present a predictive and actionable roadmap for researchers. The methodologies outlined herein are designed to be self-validating, providing the necessary cross-references between spectral and physical data to confirm the identity and purity of the target compound with a high degree of confidence.
Section 1: Proposed Synthesis and Purification Workflow
The synthesis of substituted 5-aminopyrazoles is typically achieved through the condensation of a β-ketonitrile or a related 1,3-dielectrophile with a substituted hydrazine. This approach offers high regioselectivity and generally proceeds in good yield. For the title compound, a logical and efficient pathway involves the reaction of 3-oxo-3-(pyridin-4-yl)propanenitrile with methylhydrazine.
Causality of Experimental Design: The choice of methylhydrazine is critical for establishing the N1-methylation pattern of the pyrazole ring. The reaction with the β-ketonitrile precursor is expected to proceed via initial nucleophilic attack of the substituted nitrogen of methylhydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aminopyrazole product. This pathway is favored due to the higher nucleophilicity of the substituted nitrogen in methylhydrazine.
Experimental Protocol 1: Synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
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Reaction Setup: To a solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add methylhydrazine (1.1 eq).
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Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The reaction is typically complete within 4-6 hours.
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Workup: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately 80% under reduced pressure.
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Isolation: Add an equal volume of cold deionized water to the concentrated mixture to precipitate the crude product.
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Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a gradient elution of 2-10% Methanol in Dichloromethane to afford the pure title compound.
Workflow Visualization
Caption: Proposed workflow for the synthesis and purification of the title compound.
Section 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following table summarizes the expected physicochemical properties, derived from calculations and comparison with analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₉H₁₀N₄ | Elemental Composition |
| Molecular Weight | 174.20 g/mol | Based on Formula[3] |
| Appearance | Off-white to pale yellow solid | Analogy to similar aminopyrazoles |
| LogP (Octanol/Water) | ~0.5 - 1.5 | Calculated, based on similar fragments[4] |
| pKa (Pyridine N) | ~5.0 - 5.5 | Typical for 4-substituted pyridines |
| pKa (Amine NH₂) | ~3.0 - 4.0 | Aromatic amine character |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are detailed below.
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~8.6 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (H-2', H-6').
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δ ~7.7 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (H-3', H-5').
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δ ~5.9 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. This singlet is a key diagnostic signal.
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δ ~5.5 ppm (s, 2H, broad): Protons of the primary amine (-NH₂) at the C5 position.
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δ ~3.7 ppm (s, 3H): Protons of the methyl group on the pyrazole nitrogen (N1-CH₃).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~150 ppm: C2' and C6' carbons of the pyridine ring.
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δ ~140-155 ppm: Quaternary carbons C3 and C5 of the pyrazole ring.
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δ ~138 ppm: Quaternary carbon C4' of the pyridine ring.
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δ ~121 ppm: C3' and C5' carbons of the pyridine ring.
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δ ~88 ppm: C4 carbon of the pyrazole ring. This upfield shift is characteristic and reflects the high electron density at this position in π-excessive pyrazole systems.[5]
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δ ~35 ppm: N1-CH₃ methyl carbon.[6]
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Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI), positive ion mode.
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Expected [M+H]⁺: m/z 175.0978. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
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Key Fragmentation: A prominent fragment corresponding to the loss of the pyridine moiety or cleavage of the methyl group may be observed.
Infrared (IR) Spectroscopy
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Method: Attenuated Total Reflectance (ATR).
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Expected Peaks:
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3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amine.
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3100-3000 cm⁻¹: C-H stretching for the aromatic rings.
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~1620 cm⁻¹: Scissoring vibration of the NH₂ group.
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1590-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole and pyridine rings.
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Section 3: Reactivity and Derivatization Potential
The title compound possesses three key reactive sites: the nucleophilic 5-amino group, the basic pyridine nitrogen, and the electron-rich pyrazole ring system. The primary amine is the most versatile handle for further functionalization, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Illustrative Derivatization: Sulfonamidation
A common and valuable derivatization is the reaction of the 5-amino group with a sulfonyl chloride to form a sulfonamide. This transformation is widely used in medicinal chemistry to introduce new interaction points and modulate physicochemical properties.[1]
Experimental Protocol 2: Synthesis of N-(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)benzenesulfonamide
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Reaction Setup: Dissolve 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine (5 mL/mmol) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 10 minutes.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
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Workup: Quench the reaction by the slow addition of 1M HCl until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield the desired sulfonamide.
Derivatization Pathway Visualization
Caption: Reaction scheme for the sulfonamidation of the title compound.
Section 4: Potential Biological and Pharmaceutical Significance
The structural architecture of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine makes it a highly attractive candidate for drug discovery programs, particularly in the field of oncology.
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Kinase Inhibition: The aminopyrazole core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Axitinib.[5] The pyridine ring can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to target the specific sub-pockets of the ATP-binding site. This compound is an ideal starting point for developing inhibitors of targets like VEGFR, PDGFR, and other tyrosine kinases implicated in angiogenesis and tumor proliferation.[7]
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Scaffold for Library Synthesis: As a versatile building block, the title compound can be readily derivatized at the 5-amino position to generate large libraries of compounds for high-throughput screening.[6][8] This allows for the rapid exploration of SAR and the optimization of potency, selectivity, and pharmacokinetic properties.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this molecule is an excellent candidate for FBDD campaigns. Its fragments (aminopyrazole, pyridine) are known to interact favorably with protein targets, and screening this compound could provide valuable starting points for the development of novel therapeutics.
Conclusion
1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest for chemical and pharmaceutical research. This guide provides a robust and scientifically grounded framework for its synthesis, purification, and comprehensive characterization. By following the detailed protocols and leveraging the predictive spectroscopic data, researchers can confidently prepare and validate this compound, unlocking its potential as a key intermediate and a valuable scaffold for the discovery of next-generation therapeutics. The combination of the proven aminopyrazole core and the strategic placement of the pyridine ring positions this molecule as a prime candidate for exploration in kinase inhibitor programs and broader medicinal chemistry efforts.
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